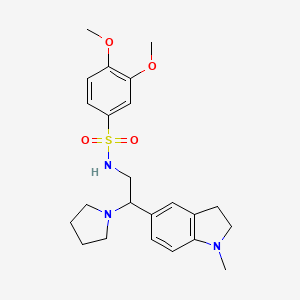
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H31N3O3, with a molecular weight of approximately 409.5 g/mol. The structure features a benzenesulfonamide core with dimethoxy substitutions and an indole moiety attached via a pyrrolidine linker. This structural configuration suggests diverse biological interactions.
1. Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives significantly affected perfusion pressure and coronary resistance. Specifically, compounds similar to this compound have shown potential as endothelin receptor antagonists, which could mitigate conditions like pulmonary hypertension (Wu et al., 1999; Tilton et al., 2000) .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | No significant change |
| Compound C | 0.001 | Increased |
2. Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in biological systems. Preliminary studies suggest that modifications in the sulfonamide structure can enhance inhibitory potency against specific CA isoforms, potentially leading to therapeutic applications in treating conditions like glaucoma or edema (Schwartz et al., 1995) .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cardiovascular regulation.
- Enzyme Modulation : By inhibiting enzymes such as carbonic anhydrase, it may alter metabolic pathways related to fluid retention and blood pressure.
Case Studies
A recent case study explored the cardiovascular effects of a structurally similar sulfonamide derivative on isolated rat hearts. The study found that the compound significantly reduced perfusion pressure over time when compared to controls, suggesting a potential therapeutic role in managing hypertension .
属性
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-25-13-10-18-14-17(6-8-20(18)25)21(26-11-4-5-12-26)16-24-31(27,28)19-7-9-22(29-2)23(15-19)30-3/h6-9,14-15,21,24H,4-5,10-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODNWOTVIHZNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













